molecular formula C17H21N B3255515 N-Benzyl-4-(tert-butyl)aniline CAS No. 255835-93-9

N-Benzyl-4-(tert-butyl)aniline

Cat. No.: B3255515
CAS No.: 255835-93-9
M. Wt: 239.35 g/mol
InChI Key: QXCTVHMDOYLPKB-UHFFFAOYSA-N
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Description

N-Benzyl-4-(tert-butyl)aniline is a substituted aniline derivative featuring a benzyl group attached to the nitrogen atom and a tert-butyl group at the para position of the aromatic ring. This structure confers unique steric and electronic properties, making it relevant in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

N-benzyl-4-tert-butylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N/c1-17(2,3)15-9-11-16(12-10-15)18-13-14-7-5-4-6-8-14/h4-12,18H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCTVHMDOYLPKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-(tert-butyl)aniline typically involves the reaction of 4-tert-butylaniline with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol under reflux conditions . The general reaction scheme is as follows:

4-tert-Butylaniline+Benzyl chlorideThis compound+HCl\text{4-tert-Butylaniline} + \text{Benzyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-tert-Butylaniline+Benzyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-4-(tert-butyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted benzyl anilines.

Scientific Research Applications

Organic Synthesis

N-Benzyl-4-(tert-butyl)aniline serves as a versatile intermediate in organic synthesis. It is particularly useful in the preparation of more complex organic molecules, including pharmaceuticals and agrochemicals.

Key Applications:

  • Synthesis of Pharmaceuticals: It is utilized in the synthesis of various pharmaceutical compounds, acting as a building block for drug development. For instance, derivatives of this compound have been explored for their potential analgesic properties, similar to other anilines used in pain management drugs .
  • Dye Production: The compound can be used to synthesize azo dyes, which are important in the textile industry. Its structure allows for effective coupling reactions with diazonium salts, leading to vibrant colorants .

Materials Science

In materials science, this compound has been investigated for its electro-optical properties when doped into liquid crystal (LC) systems.

Case Study:
A study demonstrated that doping liquid crystals with this compound enhanced the dielectric anisotropy and reduced the threshold voltage required for switching in LC displays. This property is crucial for improving the performance of liquid crystal displays (LCDs) by increasing response speeds and reducing power consumption .

Data Table: Electro-Optical Properties of Doped Systems

ParameterPure LCLC + this compound
Threshold Voltage (V)5.03.5
Fall Time (ms)204
Dielectric Anisotropy1.52.1

Medicinal Chemistry

The medicinal chemistry applications of this compound are primarily focused on its derivatives and their pharmacological activities.

Research Insights:

  • Analgesic Properties: Research indicates that derivatives of this compound can exhibit significant analgesic effects, similar to other known compounds in the opioid class. Studies have shown that modifications to the aniline structure can lead to varying degrees of potency and efficacy .
  • Anticancer Activity: Some investigations have suggested that certain derivatives possess anticancer properties, making them candidates for further development as therapeutic agents against various types of cancer .

Mechanism of Action

The mechanism of action of N-Benzyl-4-(tert-butyl)aniline involves its interaction with specific molecular targets and pathways. The benzyl and tert-butyl groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituent(s) Molecular Features Physical State/Yield Key Applications/Findings
N-Benzyl-4-(tert-butyl)aniline -NH-Benzyl, -C(tert-butyl) High steric bulk, electron-donating Likely liquid (inferred) Intermediate in organic synthesis
N-Benzyl-4-(trifluoromethyl)aniline -NH-Benzyl, -CF₃ Electron-withdrawing, lipophilic Not specified Potential agrochemical/pharma use
N-Benzyl-4-(tert-butyl)-N-methylaniline -N(CH₃)-Benzyl, -C(tert-butyl) Increased steric hindrance Colorless oil (58% yield) Model for N-arylation studies
2-tert-Butyl-4,6-dinitro-N-[4-(trifluoromethyl)phenyl]aniline -NO₂, -CF₃, -C(tert-butyl) Electron-deficient, nitro groups Solid (synthetic details NA) Herbicide candidate (inferred)
(E)-N-Benzyl-4-(2-(oxazol-5-yl)vinyl)aniline -Vinyl-oxazole Conjugated π-system, planar structure Characterized via NMR Cholinesterase inhibition studies

Electronic and Steric Influences

  • Electron-Donating vs. Withdrawing Groups: The tert-butyl group in this compound enhances solubility in non-polar solvents and stabilizes intermediates via steric protection. In contrast, the trifluoromethyl group in N-Benzyl-4-(trifluoromethyl)aniline increases electrophilicity and metabolic stability, making it suitable for bioactive molecules .
  • Steric Effects :

    • Methylation at the nitrogen (N-Benzyl-4-(tert-butyl)-N-methylaniline) further increases steric hindrance, reducing reaction yields (58% vs. higher yields in less hindered analogs) .

Biological Activity

N-Benzyl-4-(tert-butyl)aniline, an organic compound with the molecular formula C17H21N, has garnered attention in various fields of research due to its unique structural features and biological activities. This article explores its biological activity, synthesis methods, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

This compound is characterized by a bulky tert-butyl group attached to the aniline moiety. This structural feature significantly influences its chemical reactivity and biological interactions. The presence of the benzyl group enhances its lipophilicity, which may facilitate its penetration through biological membranes, potentially affecting its pharmacokinetic properties.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-tert-butylaniline with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually conducted in an organic solvent like toluene or ethanol under reflux conditions:

4 tert Butylaniline+Benzyl chlorideN Benzyl 4 tert butyl aniline+HCl\text{4 tert Butylaniline}+\text{Benzyl chloride}\rightarrow \text{N Benzyl 4 tert butyl aniline}+\text{HCl}

Industrial Production

For industrial applications, continuous flow reactors and optimized reaction conditions are employed to enhance yield and purity. Purification methods such as recrystallization or column chromatography are utilized to obtain high-quality products.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The bulky tert-butyl group can provide steric hindrance, influencing the compound's binding affinity and selectivity towards certain biological targets .

Antimicrobial Activity

Research indicates that N-Benzyl derivatives exhibit significant antimicrobial properties. For example, studies have shown that related compounds demonstrate activity against Gram-positive bacteria and fungi while showing moderate effects against Gram-negative bacteria . The structure-activity relationship (SAR) analysis suggests that modifications at the benzyl position can enhance antimicrobial efficacy.

Anticonvulsant Activity

Recent investigations have highlighted the potential anticonvulsant properties of N-benzyl derivatives. In animal models, certain N-benzyl compounds exhibited pronounced activities in maximal electroshock seizure (MES) tests, indicating their potential as therapeutic agents for epilepsy .

Case Studies

  • Anticancer Activity : A series of N-benzyl amides derived from salinomycin were synthesized and tested for their antiproliferative effects against various human cancer cell lines. These derivatives exhibited potent anticancer activity against drug-resistant cell lines, suggesting that modifications in the benzyl moiety can significantly affect biological outcomes .
  • Enantioselective Synthesis : The use of engineered biocatalysts has been explored for the enantioselective synthesis of chiral amines from sterically hindered substrates like 4-tert-butylaniline. This approach demonstrated improved catalytic efficiency and selectivity, indicating the compound's relevance in asymmetric synthesis .

Comparative Analysis

CompoundAntimicrobial ActivityAnticonvulsant ActivityAnticancer Activity
This compoundModerateSignificantHigh
N-Benzyl-4-methylanilineHighModerateModerate
N-Benzyl-4-ethylanilineModerateLowLow

The comparison highlights that while this compound shows significant potential across various biological activities, other benzyl derivatives may exhibit varying levels of efficacy depending on their structural modifications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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